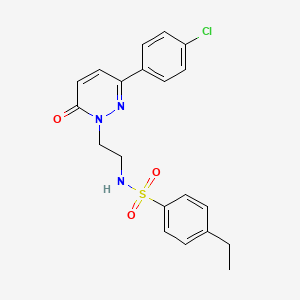

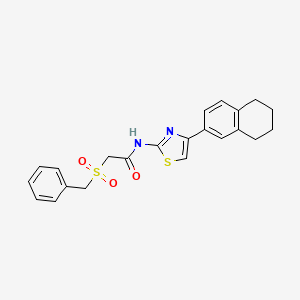

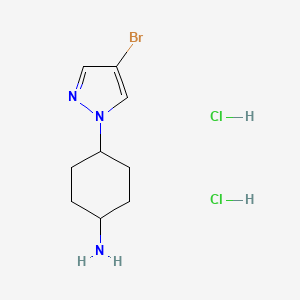

![molecular formula C19H20N2O3S B3005660 tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1206993-05-6](/img/structure/B3005660.png)

tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate" is a chemical entity that appears to be related to a class of organic compounds known for their potential in various chemical reactions and pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related tert-butyl compounds and their chemical behaviors, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various starting materials and catalysts. For instance, paper describes the synthesis of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates from arylacetylenes and tert-butyl 2-phenylmalonate acid chloride, using Ag(I) salts as catalysts. This suggests that similar silver-catalyzed reactions might be applicable for synthesizing the compound of interest. Additionally, paper outlines a new synthesis route for a tert-butyl compound that is a key intermediate in atorvastatin synthesis, indicating that tert-butyl compounds can be synthesized through multi-step processes involving reactions like the Henry reaction and catalytic hydrogenation.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex and is often characterized using various spectroscopic methods and X-ray crystallography. Paper provides an example of such characterization, where the molecular and crystal structure of a tert-butyl compound is stabilized by intramolecular hydrogen bonds. This information is crucial as it can influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Tert-butyl compounds can participate in a variety of chemical reactions. The silver-catalyzed π-cyclizations mentioned in paper demonstrate how tert-butyl groups can be de-tert-butylated to form different ring structures. Moreover, the in situ hydrolysis of tert-butyl esters in paper shows that tert-butyl groups can be removed under certain conditions, which could be relevant for further functionalization of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the compound's solubility and boiling point. The intramolecular hydrogen bonding observed in paper can also impact the compound's melting point and stability. These properties are essential for understanding the compound's behavior in different environments and for its potential applications.

科学的研究の応用

Synthesis Methods and Chemical Properties

Facile Synthesis of Pyrimidine Derivatives : The compound tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is part of a broader category of chemicals used in synthesizing pyrimidine derivatives. For example, Kanno et al. (1991) describe a method for synthesizing related pyrimidine derivatives, highlighting the versatility of these compounds in chemical synthesis (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).

H4 Receptor Ligand Synthesis : Altenbach et al. (2008) conducted studies on 2-aminopyrimidines as ligands for the histamine H4 receptor. This research demonstrates the potential of pyrimidine derivatives in medicinal chemistry, particularly in the context of receptor targeting (Altenbach et al., 2008).

Antibacterial Activity Research : El-Abadelah et al. (1998) explored the antibacterial activity of thieno[3,2-d]pyrimidine derivatives. This study highlights the potential biomedical applications of these compounds in combating bacterial infections (El-Abadelah, Sabri, Al-Ashqar, Mion, Bompart, & Calas, 1998).

Chemical Structure Analysis : Kaur et al. (2012) provide an in-depth analysis of the crystal structure of a related pyrimidine compound, demonstrating the importance of structural analysis in understanding the chemical properties and potential applications of these compounds (Kaur, Jasinski, Keeley, Yathirajan, Betz, Gerber, & Butcher, 2012).

Synthesis of Pyrimidine-Linked Heterocyclics : Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazoles, which could be relevant to the compound , given its pyrimidine base. This research opens doors to creating diverse heterocyclic structures for various applications (Deohate & Palaspagar, 2020).

Safety And Hazards

While specific safety and hazard information for “tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate” is not available, it’s generally recommended to handle all chemical compounds with appropriate safety measures, including wearing personal protective equipment and avoiding contact with skin and eyes .

特性

IUPAC Name |

tert-butyl 2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-12-7-5-6-8-13(12)14-10-25-17-16(14)20-11-21(18(17)23)9-15(22)24-19(2,3)4/h5-8,10-11H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRMCCDEJWKIMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

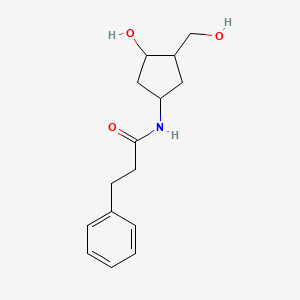

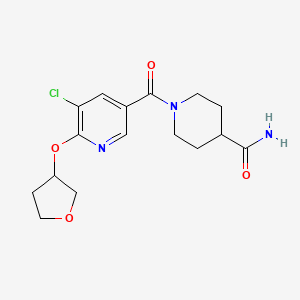

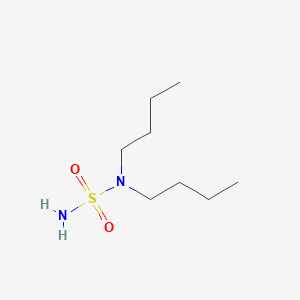

![methyl 4-[2-(2-hydroxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3005580.png)

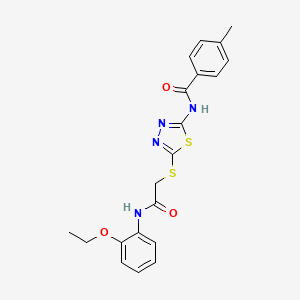

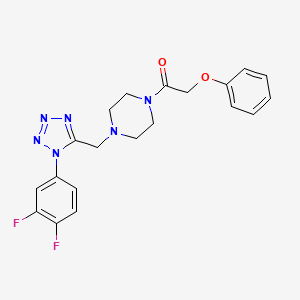

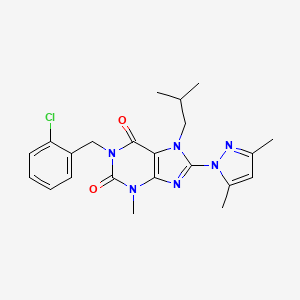

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B3005586.png)

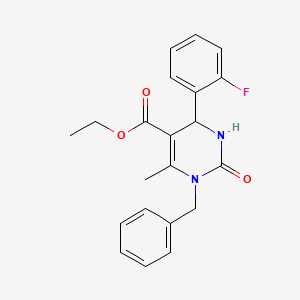

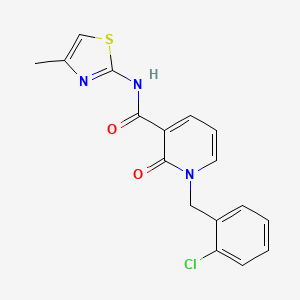

![2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B3005587.png)